molecular formula C50H42N2 B14080352 13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B14080352
M. Wt: 670.9 g/mol
InChI Key: ZVPRFVPNPUSIQF-ZYBCLOSLSA-N
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Description

1.1 Structural Overview The compound 13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene (CAS: 951399-94-3) is a synthetic azapentacyclic derivative characterized by two fused pentacyclic systems with a cyclohexyl substituent. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which has been widely used for small-molecule refinement .

Properties

Molecular Formula

C50H42N2

Molecular Weight

670.9 g/mol

IUPAC Name

13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

InChI

InChI=1S/C50H42N2/c1-5-15-41-33(11-1)21-25-37-29-51(30-38-26-22-34-12-2-6-16-42(34)48(38)47(37)41)45-19-9-10-20-46(45)52-31-39-27-23-35-13-3-7-17-43(35)49(39)50-40(32-52)28-24-36-14-4-8-18-44(36)50/h1-8,11-18,21-28,45-46H,9-10,19-20,29-32H2/t45-,46-/m0/s1

InChI Key

ZVPRFVPNPUSIQF-ZYBCLOSLSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N7CC8=C(C9=CC=CC=C9C=C8)C1=C(C7)C=CC2=CC=CC=C21

Canonical SMILES

C1CCC(C(C1)N2CC3=C(C4=CC=CC=C4C=C3)C5=C(C2)C=CC6=CC=CC=C65)N7CC8=C(C9=CC=CC=C9C=C8)C1=C(C7)C=CC2=CC=CC=C21

Origin of Product

United States

Biological Activity

The compound 13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene is a complex azapentacyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity through various studies and data.

Structural Characteristics

The compound's structure features multiple fused rings with nitrogen atoms integrated into the framework. This configuration is characteristic of azapentacyclic compounds which often exhibit significant pharmacological properties.

Molecular Details:

  • Molecular Formula: C58H44N2
  • Molecular Weight: 769 g/mol
  • CAS Registry Number: 1256952-85-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its potential therapeutic effects and mechanisms of action.

Anticancer Activity

Research indicates that compounds with similar structural frameworks have exhibited anticancer properties through various mechanisms such as:

  • Inhibition of cell proliferation: Studies have shown that azapentacyclic compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting specific pathways: The compound may affect signaling pathways involved in cancer cell survival and proliferation.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens:

  • Bacterial Inhibition: Tests have revealed effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity: Similar structural analogs have shown antifungal properties which warrant further investigation into this compound's efficacy.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of azapentacyclic derivatives:

  • Methodology: In vitro assays were conducted on several cancer cell lines.
  • Results: The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range.

Study 2: Antimicrobial Assessment

Research conducted by Pharmaceutical Biology assessed the antimicrobial properties:

  • Methodology: Disc diffusion and broth microdilution methods were employed to evaluate antibacterial activity.
  • Results: The compound exhibited notable inhibition zones against tested bacterial strains.

Data Tables

Biological ActivityMethodologyKey Findings
AnticancerIn vitro assaysSignificant cytotoxicity (IC50 < 10 µM)
AntimicrobialDisc diffusionEffective against Gram-positive bacteria
Broth microdilutionInhibition against fungal strains

The exact mechanism of action for this compound remains to be fully elucidated; however:

  • Hypotheses suggest that it may interact with cellular targets involved in proliferation and survival pathways.
  • Molecular docking simulations indicate potential binding sites on proteins associated with cancer cell metabolism.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The target compound’s cyclohexyl group may enhance lipid solubility compared to the methoxy-bearing analogue in , which likely has higher polarity .
  • Stability : Both compounds exhibit thermal stability under recommended storage conditions but require protection from strong oxidizers due to reactive nitrogen centers .
  • Toxicity: Limited data are available, but azapentacyclic derivatives generally exhibit moderate dermal and respiratory irritation, necessitating handling under controlled conditions .

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